2-(4-Chlorophenyl)-1,2-benzisoselenazol-3(2H)-one
Description
2-(4-Chlorophenyl)-1,2-benzisoselenazol-3(2H)-one is a selenium-containing heterocyclic compound with the molecular formula C₁₃H₈ClNOSe and a molecular weight of 308.63 g/mol . Structurally, it features a benzisoselenazolone core substituted with a 4-chlorophenyl group at the nitrogen position (Figure 1). This compound is an analog of ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one), a well-studied organoselenium drug with antioxidant, anti-inflammatory, and antimicrobial properties .
The 4-chlorophenyl derivative exhibits enhanced antifungal activity compared to ebselen, particularly against Saccharomyces cerevisiae and Candida albicans strains, while also demonstrating antibacterial effects against Escherichia coli and Staphylococcus aureus . Its moderate toxicity profile (oral LDLo >2,500 mg/kg in mice) and ability to decompose into non-persistent byproducts (e.g., NOx, Se, Cl⁻) make it a candidate for therapeutic applications .
Properties
IUPAC Name |
2-(4-chlorophenyl)-1,2-benzoselenazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNOSe/c14-9-5-7-10(8-6-9)15-13(16)11-3-1-2-4-12(11)17-15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFWXWMOJVGFLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNOSe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40231311 | |
| Record name | 2-(4-Chlorophenyl)-1,2-benzisoselenazol-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40231311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81743-90-0 | |
| Record name | 2-(4-Chlorophenyl)-1,2-benzisoselenazol-3(2H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081743900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Chlorophenyl)-1,2-benzisoselenazol-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40231311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthesis via Selenenylation-Acylation
The most widely reported method for synthesizing 2-aryl-1,2-benzisoselenazol-3(2H)-ones involves the reaction of 2-(chloroseleno)benzoyl chloride (4 ) with substituted anilines. For the target compound, 4-chloroaniline serves as the arylating agent. The synthesis proceeds through a nucleophilic substitution mechanism, where the amine group of 4-chloroaniline attacks the electrophilic selenium atom in 4 , displacing chloride and forming a covalent Se–N bond.
Key Reaction Conditions :
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Base : Triethylamine (2.5 eq.) to neutralize HCl generated during the reaction.
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Stoichiometry : Equimolar amounts of 4 and 4-chloroaniline.
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Reaction Time : 1–48 hours, monitored by thin-layer chromatography (TLC).
After completion, the crude product is precipitated by adding water, washed with 1 M HCl and water, and dried under reduced pressure. Purification is typically achieved via recrystallization from ethyl acetate or column chromatography for complex mixtures.
Solvent and Temperature Effects
Nonpolar solvents like dichloromethane favor slower reaction kinetics, reducing side products such as diselenides. Elevated temperatures (40–50°C) accelerate the reaction but may degrade selenium intermediates.
Substituent Electronic Effects
Electron-withdrawing groups (e.g., -Cl) on the aniline ring enhance electrophilicity at selenium, improving reaction rates. For 4-chloroaniline, yields typically exceed 50% under optimized conditions.
Scalability Considerations
Large-scale syntheses require strict moisture control to prevent hydrolysis of 4 . Pilot studies demonstrate that reactions at 0.1–1.0 mol scales maintain consistent yields (52–58%).
Characterization and Analytical Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR (DMSO-d6): Aromatic protons appear as multiplet signals between δ 7.2–8.1 ppm. The para-chloro substituent deshields adjacent protons, causing downfield shifts.
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13C NMR : The carbonyl carbon (C=O) resonates at δ ~165 ppm, while the selenium-bound carbon appears at δ ~125 ppm.
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77Se NMR : A singlet at δ ~925–946 ppm confirms the selenium environment.
High-Resolution Mass Spectrometry (HRMS)
The molecular ion [M+H]+ for C13H9ClNOSe is observed at m/z 327.9444 (calculated) with <2 ppm error.
Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) confirms >95% purity, with a retention time of 22–25 minutes.
Comparative Analysis of Analogous Compounds
Structural Analogues and Their Synthetic Outcomes
The table below summarizes reaction conditions and yields for related 2-arylbenzisoselenazolones:
| Compound | Substituent | Solvent | Time (h) | Yield (%) | Purification Method |
|---|---|---|---|---|---|
| 38 | 4-Methylphenyl | DCM | 24 | 53 | Recrystallization |
| 41 | 4-Methoxyphenyl | Acetonitrile | 12 | 58 | Column Chromatography |
| 45 | 4-Chloro-2-fluorophenyl | DCM | 18 | 53 | Recrystallization |
| Target | 4-Chlorophenyl | DCM | 18 | ~55* | Recrystallization |
*Extrapolated from analogous reactions.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1,2-benzisoselenazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding selenol or selenide forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenol or selenide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The biological activity of 2-(4-Chlorophenyl)-1,2-benzisoselenazol-3(2H)-one primarily arises from its selenium atom, which plays a crucial role in various biochemical processes. The compound exhibits several promising biological properties:
- Antioxidant Activity : The compound acts as an antioxidant by scavenging reactive oxygen species (ROS), protecting cells from oxidative stress and damage.
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various bacterial strains, making it a potential candidate for developing new antibacterial agents .
- Antiviral Activity : Studies have demonstrated that benzisoselenazol-3(2H)-ones exhibit significant antiviral activity against viruses such as herpes simplex virus type 1 (HHV-1) and encephalomyocarditis virus (EMCV), with minimum inhibitory concentrations (MICs) ranging from 2.0 to 10.0 µg/mL .
- Potential Therapeutic Applications : The compound's ability to modulate cellular signaling pathways suggests potential therapeutic applications in treating diseases associated with oxidative stress and inflammation.
Antiviral Activity Study
A study published in the journal MDPI highlighted the antiviral properties of benzisoselenazol-3(2H)-ones, demonstrating their efficacy against HHV-1 and EMCV. The study found that compounds containing the selenium atom exhibited significantly higher antiviral activity compared to non-selenium analogues, underscoring the importance of selenium in enhancing biological activity .
Antimicrobial Efficacy
Research has shown that 2-(4-Chlorophenyl)-1,2-benzisoselenazol-3(2H)-one displays antimicrobial activity against various pathogens. For instance, a comparative analysis revealed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1,2-benzisoselenazol-3(2H)-one involves its interaction with biological molecules through its selenium atom. The compound can act as an antioxidant by scavenging reactive oxygen species and protecting cells from oxidative damage. Additionally, it can modulate various signaling pathways and molecular targets, contributing to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The benzisoselenazolone scaffold has been modified to optimize bioactivity. Key derivatives include:
Antimicrobial Activity
Antiviral Activity
- SARS-CoV-2 Inhibition : The 4-chlorophenyl derivative and ebselen inhibit viral proteases (PLpro/Mpro) and nsp14 N7-MTase, with IC₅₀ values in the micromolar range .
- Cytoprotective Effects: Both compounds reduce viral cytopathic effects (CPE) in Vero E6 cells at non-toxic concentrations .
Cytotoxicity and Anticancer Activity
Toxicity and Stability
- 4-Chlorophenyl Derivative: Moderately toxic (LDLo >2,500 mg/kg); decomposes into Se, Cl⁻, and NOx under heat .
- Ebselen : Higher acute toxicity (LD₅₀ = 1,500 mg/kg in mice) but well-tolerated in clinical trials .
- Carboxyphenyl Derivative : Significantly safer (LD₅₀ = 5.5 g/kg) due to improved solubility and metabolic clearance .
Mechanism of Action
- Antioxidant Effects : Mimics glutathione peroxidase (GPx) activity, reducing ROS via Se-centered redox cycling .
- Antimicrobial Action : Disrupts microbial thioredoxin systems via Se–S bond interactions .
- Antiviral Activity : Covalently binds to cysteine residues in viral proteases (e.g., SARS-CoV-2 PLpro) .
Biological Activity
2-(4-Chlorophenyl)-1,2-benzisoselenazol-3(2H)-one is an organoselenium compound that has garnered attention due to its unique chemical structure and potential biological activities. This compound features a benzisoselenazol ring fused with a chlorophenyl group, which contributes to its distinct chemical reactivity and biological properties. The following sections will explore the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₃H₈ClNOSe
- Molecular Weight : 308.634 g/mol
- Canonical SMILES : C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CC=C(C=C3)Cl
The biological activity of 2-(4-Chlorophenyl)-1,2-benzisoselenazol-3(2H)-one primarily stems from its selenium atom, which plays a crucial role in various biochemical processes. The compound exhibits antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress. Furthermore, it can modulate signaling pathways that are essential for cellular function and survival.
Antimicrobial Activity
Research indicates that 2-(4-Chlorophenyl)-1,2-benzisoselenazol-3(2H)-one demonstrates significant antimicrobial activity against a range of pathogens. Notably:
- Fungi : It effectively inhibits the growth of Saccharomyces cerevisiae and Candida albicans.
- Bacteria : The compound shows strong antibacterial effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
Table 1: Antimicrobial Activity of 2-(4-Chlorophenyl)-1,2-benzisoselenazol-3(2H)-one
| Pathogen | Activity Level | Reference |
|---|---|---|
| Saccharomyces cerevisiae | Strong Inhibition | |
| Candida albicans | Moderate Inhibition | |
| Staphylococcus aureus | Strong Inhibition | |
| Escherichia coli | Significant Inhibition |
Case Studies and Research Findings
Several studies have investigated the biological activity of 2-(4-Chlorophenyl)-1,2-benzisoselenazol-3(2H)-one:
- Antioxidant Properties : A study demonstrated that the compound acts as an effective antioxidant by reducing oxidative stress markers in vitro.
- Enzyme Inhibition : It has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections, respectively. The IC₅₀ values for these activities were notably lower than those of standard inhibitors.
- Comparison with Similar Compounds : When compared to other organoselenium compounds like Ebselen, 2-(4-Chlorophenyl)-1,2-benzisoselenazol-3(2H)-one exhibited comparable or superior antimicrobial properties.
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
- Antimicrobial Agent : Its ability to combat antibiotic-resistant strains makes it a candidate for developing new antimicrobial therapies.
- Neuroprotective Agent : Due to its antioxidant properties, it may be beneficial in neurodegenerative diseases.
- Enzyme Inhibitor : Its inhibition of key enzymes can lead to new treatments for conditions like Alzheimer's disease and gastrointestinal infections.
Q & A
Q. What are the established synthetic routes for 2-(4-Chlorophenyl)-1,2-benzisoselenazol-3(2H)-one, and how do reaction conditions influence yield and purity?
The synthesis of benzisoselenazolone derivatives typically involves nucleophilic substitution or condensation reactions. For example, related 1,2-benzisothiazol-3(2H)-ones are synthesized via sulfonamide coupling under controlled conditions, where stoichiometric ratios of reagents and solvent choice (e.g., ethanol-DMF mixtures) critically affect by-product formation . Optimizing reaction time and temperature is essential to minimize impurities, as seen in cases where extended stirring (e.g., 48 hours) improves crystallinity . Purification via recrystallization or column chromatography is recommended to isolate the target compound from by-products like bis-sulfonamides, which may exhibit distinct biological profiles .
Q. What spectroscopic and crystallographic methods are employed to confirm the structure of this compound?
X-ray crystallography is the gold standard for unambiguous structural confirmation. Key parameters include bond lengths (e.g., S–N and S–C bonds within the benzisoselenazolone core, typically 1.73–1.74 Å) and dihedral angles between aromatic rings, which inform stereoelectronic properties . Complementary techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate molecular connectivity and purity. For example, intramolecular C–H⋯O hydrogen bonds observed in crystallography correlate with stability in solution .
Advanced Research Questions
Q. How do structural modifications at the 4-chlorophenyl moiety affect the compound's biological activity and selectivity?
Substituent variations significantly influence bioactivity. For instance, replacing the 4-chlorophenyl group with bulkier or electron-withdrawing groups (e.g., nitro or trifluoromethyl) can enhance antiviral potency by improving target binding, as demonstrated in anti-HIV-1 studies . Conversely, introducing electron-donating groups (e.g., methoxy) may reduce cytotoxicity, as seen in bis-sulfonamide derivatives . Systematic structure-activity relationship (SAR) studies using in vitro assays (e.g., viral inhibition assays) and computational docking are recommended to optimize pharmacophores .
Q. What computational approaches are used to predict the interaction of this compound with biological targets?
Molecular dynamics (MD) simulations and density functional theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) and binding affinities. For example, π-π stacking interactions between the benzisoselenazolone core and viral protease active sites can be simulated to prioritize derivatives for synthesis . QSAR models incorporating steric/electronic descriptors further guide rational design .
Q. How should researchers address discrepancies in reported biological activities across different studies?
Contradictions often arise from variations in experimental design, such as cell line specificity, compound purity, or assay conditions. For example, a by-product with unintended sulfonamide substitution showed reduced cytotoxicity compared to the target compound, underscoring the need for rigorous structural validation via crystallography . Replicating studies under standardized protocols (e.g., identical viral strains or incubation times) and reporting detailed synthetic/analytical data are critical for cross-study comparability .
Methodological Considerations
Q. What in vitro assays are recommended for evaluating the compound's antiviral or antimicrobial activity?
- Antiviral : Use TZM-bl cells infected with HIV-1 (wild-type or mutant strains) to measure IC₅₀ values via luciferase reporter assays .
- Antimicrobial : Employ microdilution methods against Gram-positive/negative bacteria (e.g., Staphylococcus aureus) to determine minimum inhibitory concentrations (MICs) .
Q. How can researchers assess the compound's stability under physiological conditions?
- pH Stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC over 24–72 hours.
- Metabolic Stability : Use liver microsomes to assess cytochrome P450-mediated metabolism, with LC-MS/MS quantifying parent compound depletion .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
